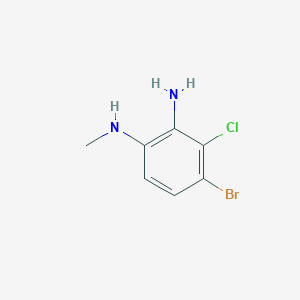

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

Description

Chemical Significance and Research Context

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol, represents a unique member of the halogenated benzenediamine family. The compound is identified by its Chemical Abstracts Service number 1357159-32-0 and carries the MDL number MFCD25958404. This dihalogenated aromatic diamine exhibits distinctive structural features that distinguish it from other phenylenediamine derivatives, particularly through the presence of both bromine and chlorine substituents on the benzene ring along with a methylated amino group.

The chemical significance of this compound extends beyond its structural novelty, as halogenated benzenediamines play crucial roles in various chemical processes and industrial applications. Research has demonstrated that halogenated benzenes undergo complex biotransformation pathways, producing multiple potentially active metabolites including epoxides, phenols, benzoquinones, and benzoquinone-derived glutathione conjugates. The formation of these reactive metabolites represents a fundamental aspect of halogenated benzene chemistry that has profound implications for understanding their chemical behavior and reactivity patterns.

The compound's structural characteristics position it within a broader context of aromatic diamine research. Phenylenediamines, as a chemical group, have been subject to extensive evaluation due to their structural similarity and known applications as dye components. The industrial assessment of phenylenediamines has highlighted their high production volume characteristics and potential persistence properties, which are of significant concern for environmental and industrial applications. This evaluation framework has established the importance of understanding the chemical properties and behavior of individual phenylenediamine derivatives, including halogenated variants such as this compound.

Contemporary research approaches to halogenated aromatic diamines have employed sophisticated analytical techniques to understand their chemical behavior. Studies utilizing online solid-phase extraction-liquid chromatography-ion-mobility-high-resolution mass spectrometry have demonstrated the ability to analyze halogenated aromatic compounds with high precision and sensitivity. These analytical advancements have enabled researchers to differentiate between various isomeric forms and understand the complex chemical transformations that these compounds undergo under different conditions.

Historical Development of Halogenated Benzenediamines

The historical development of halogenated benzenediamines can be traced through the broader evolution of phenylenediamine chemistry, which began with fundamental discoveries in the 19th century. Para-phenylenediamine was first described by Hofmann in 1863 and was subsequently formulated for use in hair dye applications at the end of the 19th century. This early development established the foundation for understanding aromatic diamine chemistry and paved the way for the synthesis and study of more complex halogenated derivatives.

The progression from simple phenylenediamines to halogenated variants represented a significant advancement in chemical synthesis and application development. The Cosmetic Ingredient Review's assessment history demonstrates the evolution of regulatory and scientific understanding of phenylenediamine compounds, with initial safety assessments beginning in 1985 and subsequent re-evaluations conducted in 2006 and 2007. This regulatory evolution reflects the growing recognition of the importance of understanding the chemical properties and behavior of halogenated aromatic diamines.

Manufacturing processes for phenylenediamines have traditionally involved the hydrogenation of nitroaniline isomers, a process that has been refined over decades to achieve high purity levels. Reported purity levels for para-phenylenediamine exceed 98%, with contaminants including ortho-phenylenediamine, meta-phenylenediamine, ortho-aminophenol, and aniline present at carefully controlled levels. This manufacturing precision has enabled the development of more specialized halogenated derivatives with specific substitution patterns.

The synthesis of halogenated benzenediamine compounds has evolved to incorporate sophisticated chemical transformations. For instance, the preparation of 4-bromo-3-chlorobenzene-1,2-diamine involves the reduction of corresponding nitroaniline precursors using tin(II) chloride in ethanol under reflux conditions. These synthetic approaches typically achieve yields of 70-79% and demonstrate the feasibility of producing specific halogenated patterns on the benzenediamine framework.

Historical research into the biotransformation of halogenated benzenes has revealed the complexity of their metabolic pathways. Early investigations identified multiple potentially harmful metabolites that can be distinguished in the metabolic activation of halogenated benzenes, including the formation of reactive benzoquinone metabolites. This understanding has evolved to recognize that metabolic activation pathways play crucial roles in determining the ultimate chemical fate and reactivity of halogenated aromatic compounds.

Research Scope and Objectives

Current research into this compound encompasses multiple scientific disciplines and application areas. The primary research objectives focus on understanding the fundamental chemical properties of this compound, including its reactivity patterns, stability characteristics, and potential for chemical transformation under various conditions. These investigations are essential for developing comprehensive knowledge of halogenated aromatic diamine behavior and for establishing appropriate handling and application protocols.

Chemical characterization studies aim to elucidate the complete spectrum of physical and chemical properties of this compound. The compound's molecular structure, with synonyms including 4-bromo-3-chloro-1-N-methylbenzene-1,2-diamine and 1,2-Benzenediamine, 4-bromo-3-chloro-N1-methyl-, provides the foundation for understanding its chemical behavior. Research efforts focus on determining properties such as melting point, boiling point, solubility characteristics, and chemical stability under various environmental conditions.

Synthetic chemistry research objectives include optimizing production methods and developing efficient synthetic routes for preparing this compound and related halogenated derivatives. Commercial availability data indicates that the compound can be obtained with 95% purity in quantities ranging from milligrams to multiple grams, suggesting established synthetic protocols. Research continues to focus on improving synthetic efficiency, reducing production costs, and developing environmentally sustainable preparation methods.

Analytical chemistry research aims to develop and refine methods for detecting, quantifying, and characterizing this compound in various matrices. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to provide detailed structural confirmation and purity assessment. These analytical capabilities are essential for quality control in commercial production and for environmental monitoring applications.

Table 1: Chemical Properties of this compound

Environmental research objectives encompass understanding the environmental fate and behavior of halogenated aromatic diamines, including their persistence, biodegradation potential, and environmental transformation pathways. The industrial evaluation of phenylenediamines has highlighted concerns regarding persistence and potential environmental impact, necessitating comprehensive environmental fate studies. Research efforts focus on developing predictive models for environmental behavior and establishing appropriate environmental monitoring protocols.

The scope of current research extends to investigating the chemical reactivity of this compound under various reaction conditions. Studies of related halogenated aromatic diamines have demonstrated complex oxidation pathways that can lead to the formation of polymeric products and various intermediate species. Understanding these reaction pathways is crucial for predicting the chemical behavior of this compound and for developing appropriate application protocols.

Properties

IUPAC Name |

4-bromo-3-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKIFLPEBDSPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective introduction of bromine and chlorine substituents on the aromatic ring is typically achieved by electrophilic aromatic substitution under controlled conditions. The presence of amino groups directs substitution ortho and para to the amines, but regioselectivity is influenced by reaction parameters and the order of halogenation.

- Chlorination is often performed first due to the higher reactivity of chlorine gas or sodium hypochlorite under mild conditions, targeting the 3-position relative to the amino group.

- Bromination follows, using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts such as ferric bromide (FeBr3) to selectively brominate at the 4-position.

Typical solvents include inert organic media like dichloromethane or acetic acid-water mixtures to control reactivity and solubility.

N1-Methylation of Benzene-1,2-diamine

The N1-methyl group is introduced via alkylation of the primary amine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride). Protection of the second amine or selective reaction conditions may be necessary to avoid over-alkylation.

Reduction of Nitro Precursors

An alternative route involves starting from 4-bromo-3-chloro-2-nitroaniline derivatives, followed by reduction of the nitro group to the amine using reducing agents such as iron powder in acetic acid or zinc in methanol-water mixtures. This approach allows for better control of substitution patterns before reduction to the diamine.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of N1-methylbenzene-1,2-diamine | Cl2 gas or NaOCl in dichloromethane, inert atmosphere, 0–25°C | 70–85 | Selective chlorination at 3-position; reaction monitored by LC-MS for completion |

| Bromination of 3-chloro-N1-methylbenzene-1,2-diamine | Br2 or NBS with FeBr3 catalyst, dichloromethane, 0–30°C | 65–80 | Bromination at 4-position; controlled addition to avoid polybromination |

| N1-Methylation | Methyl iodide, K2CO3, DMF, 50°C, 4–6 h | 75–90 | Selective methylation of one amino group; monitored by 1H NMR |

| Reduction of 4-bromo-3-chloro-2-nitroaniline | Fe powder, AcOH/H2O, 50–80°C, 4–6 h | 85–97 | High-yield reduction to diamine; product isolated by extraction and chromatography |

- Regioselectivity Control: Studies show that performing chlorination prior to bromination improves regioselectivity due to the electron-withdrawing effect of chlorine directing bromination to the para position relative to the amino group.

- Catalyst and Solvent Effects: Use of Lewis acid catalysts such as FeBr3 enhances bromination efficiency and selectivity. Solvent polarity impacts reaction rates and product distribution; dichloromethane and acetic acid-water mixtures are preferred.

- Reduction Efficiency: Iron powder in acetic acid-water mixtures provides a mild and efficient reduction method for nitro groups, yielding diamines with minimal side reactions.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is effective for isolating pure 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, with yields typically above 70% after purification.

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Chlorination | Cl2 or NaOCl, DCM, 0–25°C | 70–85 | Selective 3-chloro substitution |

| Bromination | Br2/NBS, FeBr3 catalyst, DCM, 0–30°C | 65–80 | Efficient 4-bromo substitution |

| N1-Methylation | Methyl iodide, K2CO3, DMF, 50°C, 4–6 h | 75–90 | Selective methylation of N1 amine |

| Nitro group reduction | Fe powder, AcOH/H2O, 50–80°C, 4–6 h | 85–97 | High purity diamine product |

| Purification | Silica gel chromatography (EtOAc/hexane) | 70–90 | Effective isolation of pure target compound |

The preparation of this compound involves a multi-step synthetic sequence emphasizing selective halogenation and N1-methylation. Optimal yields and regioselectivity are achieved by first chlorinating the N1-methylbenzene-1,2-diamine precursor, followed by bromination using Lewis acid catalysts. Reduction of nitro intermediates offers an alternative pathway with high efficiency. Careful control of reaction conditions, choice of solvents, and purification techniques are critical to obtaining high-purity product suitable for further chemical applications.

This synthesis is supported by diverse experimental data and aligns with established aromatic substitution and reduction methodologies documented in current chemical literature.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) are typical.

Major Products Formed

The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, amines, and quinones.

Scientific Research Applications

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity

Key Observations:

- Steric and Electronic Modulation : The N1-methyl group in the target compound reduces nucleophilicity compared to unsubstituted diamines (e.g., 4-methyl or 4-chloro derivatives) but enhances stability during storage and reaction conditions .

- Halogen Influence : Bromine and chlorine substituents direct electrophilic substitution reactions to specific ring positions, enabling regioselective synthesis .

Table 2: Performance in Cross-Coupling and Cyclization Reactions

Structural Analogues and Similarity Scores

Data from PubChem and chemical databases highlight structurally related compounds (Table 4):

Table 4: Similarity Analysis (Based on )

Biological Activity

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, with the chemical formula C7H8BrClN2, is an organic compound notable for its structural characteristics, including a benzene ring substituted with bromine and chlorine atoms, as well as two amine groups. This compound has garnered attention in various fields, particularly in pharmaceuticals due to its potential biological activities.

- Molecular Weight: Approximately 235.51 g/mol

- Chemical Structure:

- Contains a methyl group attached to the nitrogen atom in the diamine structure.

- Exhibits two halogen substituents (bromine and chlorine) on the benzene ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory processes. Its interactions with biological targets primarily stem from its amine functionalities.

The compound has been shown to inhibit nitric oxide (NO) production in activated macrophages. This inhibition is linked to the down-regulation of inducible nitric oxide synthase (iNOS) at the transcriptional level, suggesting its potential therapeutic applications in inflammatory diseases.

Anti-inflammatory Properties

- Study Results: In a study focused on macrophage activation, this compound significantly reduced NO production, indicating its role as an anti-inflammatory agent.

- Transcriptional Regulation: The compound's ability to modulate iNOS expression highlights its potential as a therapeutic candidate for conditions characterized by excessive inflammation.

Interaction with Biological Targets

The compound interacts with various signaling pathways involved in immune response and inflammation. Further research could elucidate its specific molecular targets and mechanisms of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-Bromo-N1-methylbenzene-1,2-diamine | C7H9BrN2 | Lacks chlorine; primarily studied for similar activities |

| 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine | C7H9BrClN2 | Different halogen positioning; potential for varied reactivity |

| 4-Chloro-N1-methylbenzene-1,2-diamine | C7H9ClN2 | No bromine; simpler structure but similar reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Study on iNOS Inhibition: A detailed investigation into the effects of various diamines on iNOS expression revealed that halogenated derivatives exhibit varying degrees of inhibition, with this compound showing promising results in reducing inflammatory markers.

- Antibacterial Activity: While the primary focus has been on anti-inflammatory properties, some studies suggest that similar compounds possess antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, indicating a broader spectrum of biological activity .

Q & A

Basic Question: What are the recommended synthetic routes for 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via sequential halogenation and methylation of benzene-1,2-diamine derivatives. Key steps include:

Bromination/Chlorination : Use electrophilic aromatic substitution (EAS) with Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled temperature (0–5°C) to ensure regioselectivity .

Methylation : Introduce the methyl group via reductive alkylation (e.g., CH₃I/K₂CO₃ in DMF) or catalytic hydrogenation .

Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.